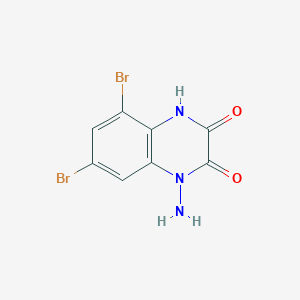

1-Amino-5,7-dibromo-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8339673

M. Wt: 334.95 g/mol

InChI Key: IZZOWBWSXQIDCH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05620979

Procedure details

The procedure of Shin, S. C. and Lee. Y. Y., Taehan Hwahakhoe Chi 27 (5): 382-4 (1983) was adapted. 5,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione (46 mg, 0.144 mmole) was dissolved into 3N KOH (2 mL) at 60° C. for 1 h, and NH2OSO3H (20 mg, 0.172 mmole, Aldrich) in distilled water (0.5 mL) was dropwise added into above solution with stirring at 60° C. Some precipitate came out after 15 mins, then a second 20 mg NH2OSO3H portion was added. The mixture was stirred at room temperature for 1 h. The white precipitate was collected by filtration, washed with cold distilled water (0.5 mL), affording crude 1-amino-5,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (38 mg, 79%) after drying in the air at 60° C. for 2h (contains the isomeric 4-amino-5,7-dibromo-2,3-quinoxalinedione, by NMR, but it is not known which is produced in a greater amount). A 38 mg sample of crude 1-amino-5,7-dibromo-1,4-dihydro-2,3-quinoxalinedione was dissolved into distilled water (4 mL) at 60° C., the insoluble material was removed by filtration, and the filtrate was acidified with AcOH to pH=5 to give a white precipitate, which was collected by filtration and washed with cold distilled water (2×1 mL). The precipitate was dried at 60° C. for 2h affording 1-amino-5,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (28 mg, 58.5%) as a white powder with some isomer. Mp: 273°-5° C. (dec. from 270° C.). IR (KBr, cm-1): 3435; 3289; 3190; 1719; 1672; 1625; 1584. NMR (1H, DMSO-d6): δ 5.831 ((s, 2H); 7.672 (d, J=15 Hz, 1H); 7.810 (d, J=15Hz, 1H); 11.275 (s, 1H). HRMS: calcd for C8H3N3O2Br2 (M+) m/z: 332.8746; Found: 332.8744.

Yield

79%

Identifiers

|

REACTION_CXSMILES

|

FC1C(F)=C(F)C(F)=C2C=1[NH:4]C(=O)C(=O)N2.[Br:17][C:18]1[CH:27]=[C:26]([Br:28])[CH:25]=[C:24]2[C:19]=1[NH:20][C:21](=[O:30])[C:22](=[O:29])[NH:23]2.[OH-].[K+].NOS(O)(=O)=O>O>[NH2:4][N:23]1[C:24]2[C:19](=[C:18]([Br:17])[CH:27]=[C:26]([Br:28])[CH:25]=2)[NH:20][C:21](=[O:30])[C:22]1=[O:29] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C2NC(C(NC2=C(C(=C1F)F)F)=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

46 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C2NC(C(NC2=CC(=C1)Br)=O)=O

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

20 mg

|

|

Type

|

reactant

|

|

Smiles

|

NOS(=O)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at 60° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at room temperature for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The white precipitate was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

with cold distilled water (0.5 mL)

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NN1C(C(NC2=C(C=C(C=C12)Br)Br)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 38 mg | |

| YIELD: PERCENTYIELD | 79% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |